molecular formula C11H17BO3 B1286883 4-Butoxy-2-methylphenylboronic acid CAS No. 845551-43-1

4-Butoxy-2-methylphenylboronic acid

Cat. No.: B1286883
CAS No.: 845551-43-1
M. Wt: 208.06 g/mol
InChI Key: CSHDCDLMFFZDJB-UHFFFAOYSA-N
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Description

4-Butoxy-2-methylphenylboronic acid is an organic compound with the molecular formula C11H17BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with butoxy and methyl groups. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 4-Butoxy-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared , suggesting it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The SM cross-coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The compound itself is generally environmentally benign , suggesting it may have a stable action under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

4-Butoxy-2-methylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential for its function as a reagent in biochemical assays and synthetic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are still under investigation. It is known that boronic acids can influence cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules. For instance, this compound may affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. The boronic acid group of this compound can bind to the active sites of enzymes, altering their activity and affecting downstream biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to hydrolysis or other degradation processes. Long-term studies are needed to fully understand the temporal effects of this compound on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating enzyme activity and metabolic pathways. At high doses, it could potentially cause toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. Detailed studies are required to determine the threshold and toxic doses of this compound in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. The boronic acid group can participate in reactions with metabolic intermediates, affecting metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the role of this compound in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications may direct this compound to particular organelles, influencing its activity and interactions with biomolecules. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-2-methylphenylboronic acid typically involves the reaction of 4-butoxy-2-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-2-methylphenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The butoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be employed.

    Substitution: Various electrophiles or nucleophiles, depending on the desired substitution, can be used under appropriate conditions.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols or quinones.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-Butoxy-2-methylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in the design of enzyme inhibitors and other bioactive compounds.

    Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific biological pathways.

    Industry: It is employed in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-carbon bonds.

Comparison with Similar Compounds

  • 4-Methoxy-2-methylphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Butoxy-5-methylphenylboronic acid

Comparison: 4-Butoxy-2-methylphenylboronic acid is unique due to the presence of both butoxy and methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to 4-methoxy-2-methylphenylboronic acid, the butoxy group provides different steric and electronic properties, potentially leading to variations in reaction outcomes and applications. Similarly, the position of substituents in 2-butoxy-5-methylphenylboronic acid can result in different chemical behavior and reactivity patterns.

Properties

IUPAC Name

(4-butoxy-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-3-4-7-15-10-5-6-11(12(13)14)9(2)8-10/h5-6,8,13-14H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHDCDLMFFZDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCCCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584407
Record name (4-Butoxy-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845551-43-1
Record name 4-Butoxy-2-methylphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845551-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Butoxy-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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